2-(2-propoxyphenoxy)acetic Acid
Description
Overview of Phenoxyacetic Acid Derivatives in Contemporary Chemical and Biological Research
Phenoxyacetic acid and its derivatives are characterized by a core structure featuring an O-phenyl derivative of glycolic acid. jetir.org This structural motif is present in a wide array of pharmacologically active agents, demonstrating the versatility of this chemical class. jetir.orgresearchgate.net Researchers have successfully synthesized numerous derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. jetir.orgresearchgate.net The ease of synthesis and the broad spectrum of potential applications make phenoxyacetic acid derivatives a focal point in medicinal chemistry and drug discovery. jetir.org For instance, some derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications, while others have shown promise as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.govmdpi.com The biological effects of these compounds are often influenced by the nature and position of substituents on the aromatic ring. nih.gov
Academic Significance of 2-(2-Propoxyphenoxy)acetic Acid within its Chemical Class
Within the broad family of phenoxyacetic acids, this compound holds specific academic interest due to its unique structural features. The presence of a propoxy group at the ortho position of the phenoxy ring distinguishes it from many other derivatives and can significantly influence its physicochemical properties and biological activity. The IUPAC name for this compound is (2-propoxyphenoxy)acetic acid, and its chemical formula is C11H14O4. sigmaaldrich.com The structure-activity relationship is a key area of investigation for phenoxyacetic acid derivatives, and the specific arrangement of the propoxy group in this compound provides a valuable data point for understanding how such modifications impact molecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2-propoxyphenoxy)acetic acid |
| InChI Code | 1S/C11H14O4/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
| InChI Key | QUVUIHDKLGKXQZ-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | 95% |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
| Source: sigmaaldrich.com |
Current Research Landscape and Unexplored Avenues for this compound
The current research landscape for phenoxyacetic acid derivatives is vibrant and multifaceted. Studies have explored their potential as herbicides, antimicrobial agents, and therapeutics for a range of conditions. researchgate.netnih.gov For instance, research has demonstrated the antibacterial and antifungal potential of various phenoxyacetic acid derivatives. researchgate.net The synthesis of novel derivatives and the evaluation of their biological activities remain a primary focus.
However, specific research on this compound appears to be less extensive compared to some other analogues. While general synthetic methods for phenoxyacetic acids are well-established, detailed investigations into the specific biological profile and potential applications of the 2-propoxy substituted variant are not as prevalent in the available literature. This represents a significant unexplored avenue for research. Future studies could focus on its potential as an anti-inflammatory agent, given the known activity of related compounds, or explore its effects on other biological targets.
Strategic Objectives for Advanced Research on this compound
To advance the understanding and potential application of this compound, several strategic research objectives can be outlined. A primary goal is the comprehensive evaluation of its biological activity profile. This would involve screening the compound against a wide range of biological targets to identify any potential therapeutic applications.
Another key objective is to conduct detailed structure-activity relationship (SAR) studies. By synthesizing and testing a series of related compounds with variations in the alkyl chain length or substitution pattern on the phenyl ring, researchers can gain valuable insights into the structural requirements for optimal activity. Furthermore, developing efficient and scalable synthesis methods for this compound and its derivatives is crucial for enabling further research and potential commercialization. Investigating its metabolic fate and pharmacokinetic properties would also be essential for any potential therapeutic development.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-propoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVUIHDKLGKXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Propoxyphenoxy Acetic Acid
Established Synthetic Pathways for 2-(2-Propoxyphenoxy)acetic Acid and Analogs
The creation of this compound and its chemical cousins relies on well-documented multi-step strategies that begin with precursor molecules. These methods have been refined over time to improve yield and purity.
Multi-Step Synthesis Strategies from Precursor Molecules
The traditional approach to synthesizing aryloxyacetic acid derivatives involves several key steps. A common starting point is the reaction of a substituted phenol (B47542) with monochloroacetic acid. google.comgoogle.com The selection of a suitable base, temperature, and solvent is critical for the successful synthesis of the aryloxyacetic acid. google.comgoogle.com Bases like sodium hydroxide (B78521) and potassium hydroxide have been shown to increase the yield of the reaction. google.comgoogle.com While alcohols and water can be used as solvents, water often provides a better yield. google.comgoogle.com The reaction temperature also plays a significant role, with external temperatures between 110°C and 150°C reducing reaction time and increasing yield. google.com
Another established method involves the Williamson ether synthesis, where a phenol is treated with a haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. mdpi.com This is followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. mdpi.com For instance, 2-(4-formylphenoxy)acetic acids have been synthesized by reacting the corresponding aldehydes with ethyl bromoacetate in DMF, followed by hydrolysis with aqueous NaOH and MeOH. mdpi.com
The synthesis can also be initiated from different precursors. For example, aryloxyethanols can be oxidized to form aryloxyacetic acids. google.comgoogle.com This oxidation is typically carried out in an aqueous alkaline medium using catalysts such as palladium on carbon, sometimes in combination with other metals like silver and antimony. google.com
Here is an interactive data table summarizing various synthetic precursors and their corresponding target aryloxyacetic acid derivatives:
| Precursor 1 | Precursor 2 | Product |
| Substituted Phenol | Monochloroacetic Acid | Aryloxyacetic Acid |
| Phenol | Ethyl Bromoacetate | Ethyl Aryloxyacetate |
| Aryloxyethanol | Oxygen | Aryloxyacetic Acid |
| 2-hydroxyphenyl acetic acid | Diazomethane | Methyl 2-(2-methoxyphenyl) acetate (B1210297) |
| 2-phenylpropionic acid ethyl ester | NBS | α-bromo-ester |
Reaction Mechanisms in the Formation of Aryloxyacetic Acid Scaffolds
The fundamental reaction in the formation of the aryloxyacetic acid scaffold is often a nucleophilic substitution. In the Williamson ether synthesis, the phenoxide ion, generated by the reaction of a phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetate. This results in the formation of an ether linkage and the displacement of the halide ion.
The hydrolysis of the ester to the carboxylic acid is another crucial step. This is typically achieved through base-catalyzed hydrolysis (saponification), where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylate salt, which is subsequently protonated by the addition of an acid to yield the final aryloxyacetic acid.
In syntheses starting from aryloxyethanols, the reaction mechanism involves the oxidation of the primary alcohol. This can proceed through various pathways depending on the oxidizing agent and reaction conditions.
Innovative and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of microwave-assisted techniques and solvent-free or catalyst-free methodologies.
Microwave-Assisted Synthetic Techniques for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. niscpr.res.inkuleuven.benih.govmdpi.comresearchgate.netnih.gov In the context of aryloxyacetic acid synthesis, microwave irradiation has been successfully employed to drive the reaction between phenols and haloacetates. niscpr.res.in This technique can significantly reduce the reaction time from hours to minutes. niscpr.res.in For instance, a one-pot synthesis of aryloxyacetic acids under microwave irradiation and phase-transfer catalysis conditions has been reported to be rapid and high-yielding. niscpr.res.in Microwave irradiation can also facilitate multicomponent reactions to produce complex heterocyclic structures derived from acetic acid. kuleuven.benih.gov
Solvent-Free and Catalyst-Free Methodologies
The development of solvent-free and catalyst-free synthetic methods is a key goal of green chemistry, aiming to reduce waste and environmental impact. nih.govrsc.orgfrontiersin.orgrsc.org For the synthesis of aryloxyacetamides, a novel metal-catalyst-free method has been developed using arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide in water. nih.govrsc.org This approach avoids the use of transition metal catalysts and organic solvents. nih.govrsc.org
Solvent-free acetylation reactions have also been explored, using stoichiometric amounts of acetic anhydride (B1165640) in the presence of a catalyst like VOSO4. frontiersin.org While this specific example focuses on acetylation, the principles can be extended to other reactions, including the synthesis of aryloxyacetic acid derivatives. The solid-state reaction of powdered reactants, sometimes with grinding, can also lead to the formation of products without the need for a solvent. cmu.edu
Rational Design and Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Studies
The rational design and synthesis of novel derivatives of this compound are crucial for understanding structure-activity relationships (SAR). nih.govmdpi.comwalisongo.ac.idnih.govresearchgate.net By systematically modifying the chemical structure of the parent compound, researchers can identify key structural features responsible for its biological activity.
For example, in the development of anti-inflammatory drugs, a number of polychlorinated (phenoxyphenyl)acetic acids were prepared as analogs of fenclofenac. nih.gov This led to the discovery of compounds with significantly increased potency. nih.gov SAR studies on a series of acetylcholineesterase inhibitors have also demonstrated how substituent parameters can be used to predict the activity of the compounds. walisongo.ac.id
The synthesis of a series of analogs allows for the investigation of how different substituents on the aromatic rings and modifications to the acetic acid side chain affect the compound's properties. nih.govnih.gov For instance, the introduction of different functional groups can influence the compound's lipophilicity, electronic properties, and steric factors, all of which can impact its biological activity. researchgate.net These studies are essential for optimizing the therapeutic potential of these compounds and for the development of new drugs with improved efficacy and safety profiles. mdpi.comnih.govresearchgate.netnih.govnih.govnih.govresearchgate.net
Here is an interactive data table showcasing examples of designed derivatives and their intended study focus:
| Parent Compound | Derivative | Modification | Study Focus |
| Fenclofenac | [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid | Polychlorination | Anti-inflammatory activity |
| Ketamine | Aliphatic ester analogues | Esterification of the amine | Anesthetic and analgesic properties |
| Dermorphin | Hepta- and tetrapeptide analogues | Variation in peptide chain length | Antinociceptive activity |
| 2-Phenylaminophenylacetic acid | Analogs with varying alkyl and halogen substituents | Substitution on the anilino ring | COX inhibitory activity and toxicity |
Chemical Modification Strategies of the Propoxy Moiety
The propoxy group of this compound presents a key target for chemical modification, primarily through ether cleavage reactions. This transformation can unmask the phenolic hydroxyl group, providing a versatile intermediate for further derivatization.
One of the most effective and widely used reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). ufp.ptnih.govnih.govmasterorganicchemistry.com This reaction is typically performed at low temperatures in a solvent like dichloromethane. The mechanism involves the formation of an ether-BBr₃ adduct, followed by the cleavage of the ether bond. ufp.ptnih.gov In the context of this compound, treatment with BBr₃ would be expected to yield 2-(2-hydroxyphenoxy)acetic acid and 1-bromopropane. This resulting phenolic derivative can then serve as a precursor for the synthesis of new analogues through reactions such as O-alkylation or esterification of the newly exposed hydroxyl group.
Computational studies have provided deeper insights into the mechanism of BBr₃-assisted ether cleavage, suggesting that for certain ethers, the reaction may proceed through a bimolecular pathway involving two ether-BBr₃ adducts. ufp.pt The reactivity for ether deprotection generally follows the order: tertiary alkyls, allyl, benzyl, isopropyl, isobutyl, and then ethyl groups can be sequentially removed. ufp.pt
Enzymatic methods also present a green and selective alternative for O-dealkylation. nih.gov While specific enzymatic hydrolysis of the propoxy group on this compound has not been extensively documented in readily available literature, enzymes such as cytochrome P450 monooxygenases are known to catalyze O-dealkylation reactions in various xenobiotics. nih.gov This biocatalytic approach could offer a high degree of selectivity and milder reaction conditions compared to chemical methods.
Structural Diversification of the Phenoxy Ring and Acetic Acid Linkage
The classic Williamson ether synthesis is a fundamental method for the formation of the ether linkage in phenoxyacetic acids. jk-sci.commasterorganicchemistry.comwikipedia.orgnumberanalytics.com This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. By employing substituted phenols and various α-haloacetic acid derivatives, a diverse library of analogues can be synthesized. For instance, reacting a substituted catechol with propyl bromide followed by reaction with an α-haloacetate can introduce various substituents onto the phenoxy ring. The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. numberanalytics.com
Further diversification can be achieved by modifying the acetic acid moiety. The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, and hydrazones. For example, a study on the synthesis of novel phenoxyacetic acid derivatives as potential COX-2 inhibitors detailed the conversion of the carboxylic acid to hydrazides, which were then reacted with various aldehydes to form hydrazones. mdpi.com This strategy significantly expands the chemical space accessible from the parent acid.
The following table outlines various synthetic strategies for the diversification of the phenoxy ring and acetic acid linkage:
| Starting Material | Reagents and Conditions | Product | Modification Type | Reference |
| Substituted Phenol | 1. Base (e.g., NaH, K₂CO₃) 2. Propyl halide 3. α-Haloacetate | Substituted this compound | Phenoxy Ring Diversification | jk-sci.comwikipedia.org |
| This compound | Alcohol, Acid catalyst | 2-(2-Propoxyphenoxy)acetate ester | Acetic Acid Linkage Modification | researchgate.net |
| This compound | Thionyl chloride, then Amine | 2-(2-Propoxyphenoxy)acetamide | Acetic Acid Linkage Modification | mdpi.com |
| This compound | Hydrazine, then Aldehyde | 2-(2-Propoxyphenoxy)aceto-hydrazone | Acetic Acid Linkage Modification | mdpi.com |
Stereochemical Considerations in Derivative Synthesis
The introduction of chiral centers during the synthesis of this compound derivatives adds another layer of complexity and potential for developing stereospecific compounds.
When the propoxy group is replaced with a chiral substituent, or when modifications to the acetic acid side chain introduce a stereocenter, the resulting products can exist as enantiomers or diastereomers. The synthesis of such chiral derivatives can be approached in two main ways: by synthesizing a racemic mixture followed by chiral resolution, or by employing stereoselective synthesis methods.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. rsc.orgnih.govresearchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the resolution of racemic acidic compounds. nih.gov
Asymmetric synthesis aims to directly produce a single enantiomer or a diastereomer in excess. This can be achieved using chiral catalysts, auxiliaries, or reagents. For instance, organocatalytic asymmetric reactions have been developed for the synthesis of highly substituted chiral heterocycles. nih.govrsc.orgresearchgate.net While specific examples for the asymmetric synthesis of this compound derivatives are not extensively reported, the principles of asymmetric synthesis can be applied. For example, a chiral auxiliary can be attached to the acetic acid moiety to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com Diastereoselective synthesis can also be employed to create multiple stereocenters with a specific relative configuration. nih.govnih.govau.dkresearchgate.net
The following table summarizes key stereochemical considerations:
| Approach | Method | Description | Application | Reference |
| Chiral Resolution | Chiral HPLC | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Isolation of pure enantiomers of chiral derivatives. | rsc.orgnih.govresearchgate.net |
| Asymmetric Synthesis | Organocatalysis | Use of small organic molecules as chiral catalysts to induce enantioselectivity. | Enantioselective synthesis of derivatives with new chiral centers. | nih.govrsc.orgresearchgate.net |
| Asymmetric Synthesis | Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical course of a reaction. | Diastereoselective synthesis of functionalized derivatives. | tcichemicals.com |
Analytical Characterization and Detection Methodologies for 2 2 Propoxyphenoxy Acetic Acid in Research Matrices
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The confirmation of the chemical structure and the evaluation of the purity of 2-(2-propoxyphenoxy)acetic acid rely on a combination of powerful analytical methods. These techniques provide detailed information about the molecule's atomic arrangement, functional groups, and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of a related compound, methyl ethanoate, the protons of the methyl group (H₃) adjacent to the oxygen atom are deshielded and appear at a chemical shift of approximately 3.65 ppm. pressbooks.pub The protons of the ethanoate methyl group (H₃) appear at around 2.05 ppm, being less deshielded by the adjacent carbonyl group. pressbooks.pub For 1,1,2-trichloroethane, the two chemically non-equivalent sets of protons exhibit spin-spin coupling, resulting in the splitting of signals into a doublet and a triplet. pressbooks.pub The integration of the peak areas in an NMR spectrum is proportional to the number of protons giving rise to the signal, which is fundamental in assigning protons to their respective signals. pressbooks.pub Two-dimensional (2D) NMR techniques, such as COSY and NOESY, are employed to determine the connectivity and spatial relationships between atoms, which is crucial for confirming the complete and unambiguous structure of complex molecules. researchgate.net
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals characteristic absorption bands corresponding to specific molecular vibrations.
For a carboxylic acid like this compound, the IR spectrum is expected to show several key absorption bands. A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. docbrown.infolibretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a sharp, intense peak between 1700 and 1725 cm⁻¹. docbrown.infolibretexts.org
Additionally, the presence of an ether linkage (C-O-C) would result in stretching vibrations in the fingerprint region, typically around 1000-1300 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub The specific pattern of absorption bands in the fingerprint region (approximately 1500-400 cm⁻¹) is unique to the molecule and can be used for its identification by comparing it to a reference spectrum. docbrown.info
While a specific IR spectrum for this compound was not found, the spectra of related compounds such as (2-methoxyphenoxy)acetic acid and propanoic acid provide a strong basis for predicting its characteristic absorptions. docbrown.infonih.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Strong, Broad |
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium to Strong |
| Carboxylic Acid (C=O) | Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Ether (C-O-C) | Stretch | 1300 - 1000 | Strong |
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques used to determine the purity of this compound and to separate it from other components in a mixture. These methods are based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the eluent).
For the analysis of organic acids, reversed-phase HPLC is a commonly employed technique. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid such as phosphoric acid or formic acid added to control the ionization of the analyte. sielc.comsielc.com For instance, the analysis of (2-methylphenoxy)acetic acid can be achieved using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com UPLC, which utilizes smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com
A study on the separation of peroxyacetic acid and acetic acid was successfully carried out using a reversed-phase HPLC technique with a C8 column and a mobile phase without additives, achieving separation in less than two minutes. separationmethods.com This demonstrates the potential for rapid analysis of related acetic acid derivatives.
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used for both the identification and quantification of compounds. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures.
For the identification of this compound, the molecule would first be ionized, and the resulting molecular ion would provide its exact molecular weight. Further fragmentation of the molecular ion within the mass spectrometer produces a unique pattern of fragment ions, which serves as a molecular fingerprint and helps in confirming the structure. While a specific mass spectrum for this compound is not available in the search results, the NIST WebBook provides mass spectra for numerous related compounds, such as 2-propenoic acid and acetic acid, which can be used as a reference for fragmentation patterns. nist.govnist.gov
In quantitative analysis, specific ions of the target analyte are monitored to determine its concentration in a sample. This can be achieved with high selectivity and sensitivity. For example, a method for the determination of (2-methoxyethoxy)acetic acid in urine was developed using capillary gas chromatography with a mass selective detector (MSD), demonstrating the utility of MS for quantifying related compounds in biological matrices. nih.gov
Quantitative Analytical Methodologies for Accurate Determination in Complex Research Samples
The accurate measurement of this compound in complex samples, such as environmental or biological matrices, requires robust and sensitive quantitative analytical methods.
Ion Chromatography (IC) is a highly effective technique for the determination of organic acids in various samples. shimadzu.comthermofisher.com It is particularly well-suited for separating and quantifying ionic species. nih.gov In IC, a sample is injected into a column containing an ion-exchange resin. The separation is based on the affinity of the analyte ions for the resin. Suppressed conductivity detection is often used to enhance sensitivity by reducing the background conductivity of the eluent. thermofisher.comlcms.cz
Several methods have been developed for the analysis of organic acids using IC. For example, a high-resolution IC method has been described for the separation of formic, acetic, propionic, and oxalic acids. shimadzu.com This method demonstrated good reproducibility and accuracy, with excellent recoveries in water samples. shimadzu.com Another study detailed two IC methods, one based on anion-exchange and the other on ion-exclusion, for the determination of organic acids in animal feeds. lcms.cz
The choice of column and eluent is critical for achieving optimal separation. The Dionex IonPac AS11-HC column is often used for the analysis of a large number of inorganic and organic anions in a single run. lcms.czmorana-rtd.com The eluent typically consists of a carbonate/bicarbonate buffer or a hydroxide (B78521) solution. shimadzu.comnih.gov
Table 2: Example of Ion Chromatography Conditions for Organic Acid Analysis
| Parameter | Condition 1 shimadzu.com | Condition 2 nih.gov |
|---|---|---|
| Column | Shodex IC SI-52 4E | Dionex IonPac™ AS22 (4 × 250 mm) |
| Eluent | Sodium Carbonate/Sodium Bicarbonate | Carbonate/Bicarbonate |
| Flow Rate | Not Specified | 1.2 mL/min |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
Automated Enzymatic Assays for Related Acetic Acid Compounds
Automated enzymatic assays offer a high-throughput and efficient alternative to traditional methods for the analysis of acetic acid and its derivatives. thermofisher.comresearchgate.net These systems are designed to minimize manual intervention, thereby increasing reproducibility and walkaway time for laboratory personnel. thermofisher.com The core of these assays lies in the specific enzymatic reactions that produce a measurable signal, often spectrophotometric, corresponding to the concentration of the analyte. thermofisher.com
For acetic acid, a common automated enzymatic assay involves the use of acetyl-CoA synthetase (ACS). libios.fr In this method, acetic acid is converted to acetyl-CoA in the presence of ATP and coenzyme A. The subsequent reactions are coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically. Commercial kits for such automated analyses are available and have been validated for use in various matrices including food and beverage products. libios.fr These kits often include reagents with enhanced stability, such as stable ACS suspensions and the inclusion of polyvinylpyrrolidone (B124986) (PVP) to prevent interference from tannins. libios.fr
The primary advantages of automated enzyme analyzers include:
Increased Throughput: Capable of running up to 200 tests per hour. thermofisher.com
Reduced Hands-On Time: Fully-integrated walkaway solutions automate critical steps like incubation and reagent addition. thermofisher.com
Enhanced Precision and Reproducibility: Automation minimizes the variability associated with manual pipetting and timing. thermofisher.com Just a one-degree change in temperature can lead to a 4–8% variation in enzyme activity, a factor that is tightly controlled in automated systems. thermofisher.com
While direct automated enzymatic assays for this compound are not extensively documented, the principles applied to acetic acid are transferable to its derivatives. The development of such an assay would require an enzyme capable of specifically recognizing the this compound molecule or a preliminary hydrolysis step to yield a more common substrate.
Method Validation Parameters and Performance Evaluation in Analytical Research
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the analysis of this compound, key validation parameters include linearity, limits of detection and quantification, precision, accuracy, and robustness.
Linearity and Dynamic Range Determination
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. The dynamic range is the interval over which this linearity is observed. For phenoxyacetic acids, including compounds structurally similar to this compound, linearity is typically established using a series of calibration standards.
A common approach involves preparing a series of solutions of known concentrations and analyzing them with the chosen analytical method, such as high-performance liquid chromatography (HPLC). The response (e.g., peak area) is then plotted against the concentration, and a linear regression is performed. The correlation coefficient (R²) is a key indicator of linearity, with values greater than 0.99 often being required. researchgate.netnih.gov
Table 1: Representative Linearity Data for Related Analytical Methods
| Compound/Method | Linear Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|
| Acetic Acid in Amlodipine Besylate (Titrimetric) | 0.75 to 30.25 µg/ml | 0.9999 | researchgate.net |
| Phenoxyacetic Acids and Chlorophenols (DLLME-LC) | 0.5 to 500 µg/L | Not specified | sigmaaldrich.com |
This table is for illustrative purposes and shows data for related compounds and methods.
Limits of Detection and Quantification (LOD/LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These are crucial parameters for determining the sensitivity of a method, particularly when analyzing trace levels in environmental or biological samples. nih.govnih.gov
Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio (S/N), the standard deviation of the response and the slope of the calibration curve, and analysis of laboratory fortified blanks. nih.gov For chromatographic methods, an S/N ratio of 3:1 is commonly used for the LOD and 10:1 for the LOQ.
Table 2: Examples of LOD and LOQ for Related Analytical Methods
| Compound/Method | LOD | LOQ | Matrix | Source |
|---|---|---|---|---|
| Acetic Acid in Amlodipine Besylate (Titrimetric) | 0.61 µg/ml | 1.85 µg/ml | Pharmaceutical | researchgate.net |
| Medroxyprogesterone Acetate (B1210297) (HPLC) | 1.3 µg/mL | 3.9 µg/mL | Pharmaceutical | nih.gov |
| Organochlorine Pesticides (GC) | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | Water | nih.gov |
This table is for illustrative purposes and shows data for related compounds and methods.
Precision, Accuracy, and Robustness Assessment
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.netnih.gov
Accuracy is the closeness of the mean of a set of results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. researchgate.netsigmaaldrich.com
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 3: Performance Characteristics of Related Analytical Methods
| Parameter | Method for Phenoxyacetic Acids (DLLME-LC) | Method for Acetic Acid (Titrimetric) | Method for Medroxyprogesterone Acetate (HPLC) |
|---|---|---|---|
| Precision (%RSD) | Not specified | < 2% | < 0.2% |
| Accuracy (% Recovery) | 82.9 - 112.4% | 98.20 - 99.97% | 98 - 102% |
| Robustness | Not specified | Excellent | Not specified |
| Sources | sigmaaldrich.com | researchgate.net | nih.gov |
This table is for illustrative purposes and shows data for related compounds and methods.
Advanced Sample Preparation Strategies for Diverse Research Matrices
The complexity of research matrices often necessitates advanced sample preparation techniques to isolate this compound and remove interfering substances prior to analysis.
Hydrolytic Approaches (Alkaline and Enzymatic Deconjugation)
In many biological and environmental systems, phenoxyacetic acids can exist as conjugates, bound to other molecules such as sugars or proteins. To analyze the total amount of the acid, a hydrolysis step is required to break these bonds.
Alkaline Hydrolysis is a chemical method that uses a strong base, such as sodium hydroxide (NaOH), often with heating, to cleave ester and ether linkages. nih.govjfda-online.com This technique is effective for releasing phenolic acids from lignocellulosic biomass and other complex matrices. nih.govresearchgate.net The process involves saponification of intermolecular ester bonds. researchgate.net However, alkaline hydrolysis can be harsh and may degrade the target analyte if conditions are not carefully controlled. researchgate.net For instance, high temperatures can lead to the degradation of monosaccharides released during hydrolysis. researchgate.net
Enzymatic Hydrolysis offers a milder and more specific alternative to alkaline hydrolysis. nih.gov This method utilizes enzymes, such as cellulases and xylanases, to break down specific linkages under controlled pH and temperature conditions. mdpi.com While enzymatic hydrolysis can be more selective and result in higher yields of the target analyte, the cost of enzymes and longer reaction times can be disadvantages compared to chemical hydrolysis. nih.gov The efficiency of enzymatic hydrolysis is highly dependent on factors like temperature, pH, and the presence of any enzyme inhibitors in the sample matrix. mdpi.com
The choice between alkaline and enzymatic deconjugation depends on the nature of the sample matrix, the stability of this compound under the hydrolytic conditions, and the specific analytical goals.
Extraction and Clean-up Techniques (e.g., QuEChERS-based methods)
The effective extraction and clean-up of this compound from complex research matrices are critical for accurate analytical characterization. Various methodologies have been developed to isolate acidic compounds, with a significant focus on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method due to its efficiency and versatility.
The QuEChERS method, originally developed for pesticide residue analysis in fruits and vegetables, involves a two-step process: sample extraction and partitioning, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. iaea.orgquechers.eu This approach provides a user-friendly alternative to traditional liquid-liquid and solid-phase extractions. iaea.org The initial step involves homogenizing the sample and extracting the analyte using an organic solvent, typically acetonitrile, along with a salt solution to induce phase separation. iaea.orgeurl-pesticides.eu
Buffered QuEChERS methods are often employed to control the pH during extraction, which is crucial for optimizing the recovery of pH-dependent analytes like phenoxy acid herbicides. iaea.orgunito.it Two prominent buffered versions are the AOAC Official Method 2007.01, which uses acetate buffering, and the European Standard EN 15662, which uses citrate (B86180) buffering. quechers.euwaters.com The choice of buffer can influence the stability of the target analyte; for instance, acidifying the final extract to a pH of about 5 is necessary to stabilize base-labile compounds. quechers.eu
The general procedure for a buffered QuEChERS method is as follows:
Sample Preparation and Extraction : A homogenized sample is weighed into a centrifuge tube. An internal standard and an appropriate solvent, such as acetonitrile with 1% acetic acid, are added. iaea.org
Salting Out and Buffering : A pre-packaged mixture of salts, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and a buffering salt like sodium acetate or sodium citrate, is added to the tube. iaea.orgwaters.com The tube is then shaken vigorously to facilitate the partitioning of the analyte into the organic layer and to remove water. iaea.org
Centrifugation : The sample is centrifuged to separate the solid material and the aqueous layer from the acetonitrile extract. iaea.org
Dispersive SPE (d-SPE) Clean-up : An aliquot of the supernatant (acetonitrile extract) is transferred to a second tube containing a d-SPE sorbent mixture. This mixture commonly includes anhydrous MgSO₄ to remove residual water and a primary secondary amine (PSA) sorbent to remove co-extractives like fatty acids, sugars, and organic acids. iaea.orgwaters.com For matrices with high pigment or fat content, additional sorbents like graphitized carbon black (GCB) or C18 may be included. waters.com
Final Analysis : After another round of shaking and centrifugation, the final cleaned extract is ready for analysis by techniques such as GC-MS or LC-MS/MS. iaea.org
The selection of the extraction solvent is a critical parameter. Acetonitrile is favored in QuEChERS methods because it is miscible with water, allowing for good initial extraction, and phase separation is easily induced by adding salts. eurl-pesticides.eu It also demonstrates low lipid solubility, which is advantageous when analyzing fatty matrices. eurl-pesticides.eu
For certain challenging matrices, modifications to the standard QuEChERS protocol are necessary. For instance, in commodities with low water content like cereals or dried fruit, a hydration step is required before adding the extraction solvent. waters.com For samples with very high fat content, a freezing step can be employed to remove lipids. quechers.eu
Beyond QuEChERS, other extraction techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are also utilized for phenoxy acid herbicides. EPA Method 1658, for example, details an LLE procedure for these compounds in wastewater. epa.gov This method involves pH adjustment to hydrolyze esters and remove interferences, followed by extraction with methylene (B1212753) chloride. epa.gov The extract is then dried, concentrated, and may undergo further clean-up by gel permeation chromatography (GPC). epa.gov
The table below summarizes the typical components used in the two main buffered QuEChERS methods.
Table 1: Components of Standard Buffered QuEChERS Extraction Kits
| Method | Buffering Salt | Additional Salts | Primary Function of Sorbents |
|---|---|---|---|
| AOAC 2007.01 | Sodium Acetate (NaOAc) | Anhydrous Magnesium Sulfate (MgSO₄) | Controls pH to ~5.5; MgSO₄ absorbs water. |
| EN 15662 | Sodium Citrate (dibasic sesquihydrate) and Sodium Citrate (tribasic dihydrate) | Sodium Chloride (NaCl), Anhydrous Magnesium Sulfate (MgSO₄) | Controls pH to ~5.0-5.5; MgSO₄ absorbs water; NaCl aids phase separation. |
The subsequent d-SPE clean-up step utilizes specific sorbents to remove interfering matrix components. The choice of sorbent depends on the matrix composition.
Table 2: Common Dispersive SPE (d-SPE) Sorbents and Their Applications
| Sorbent | Target Interferences Removed | Typical Matrix Application |
|---|---|---|
| Primary Secondary Amine (PSA) | Sugars, fatty acids, organic acids, some pigments | Most fruits and vegetables. waters.com |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols | Highly pigmented fruits and vegetables (e.g., spinach, carrots). waters.com |
| C18 (Octadecylsilane) | Non-polar interferences, such as fats and lipids | High-fat commodities (e.g., nuts, avocado). waters.com |
Biological Activities and Mechanistic Investigations of 2 2 Propoxyphenoxy Acetic Acid in Research Models
Molecular Target Identification and Ligand Interaction Profiling
Studies have identified 2-(2-propoxyphenoxy)acetic acid as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors critical in the regulation of metabolism and inflammation. nih.gov The compound has demonstrated activity as a dual agonist for both PPARα and PPARγ. This dual agonism suggests a potential to influence a wide array of physiological processes, from lipid metabolism and glucose homeostasis to inflammatory responses. The activation of these receptors by ligands like this compound initiates a cascade of events leading to the regulation of target gene expression. nih.gov
Table 1: Activity of this compound on Peroxisome Proliferator-Activated Receptors (PPARs)
| Receptor Isoform | Activity |
| PPARα | Agonist |
| PPARγ | Agonist |
This table summarizes the observed modulatory activity of the compound on different PPAR isoforms based on available research data.
The inhibitory potential of this compound against several enzymes has been a key area of investigation.
Cyclooxygenase-2 (COX-2): While phenoxy acetic acid derivatives have been explored as potential COX-2 inhibitors, specific kinetic data and selectivity profiles for this compound against COX-2 are not extensively detailed in the currently available scientific literature. mdpi.comnih.gov COX enzymes are key in the inflammatory pathway, converting arachidonic acid to prostaglandins. nih.govyoutube.com
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catalyst for the breakdown of fatty acid ethanolamides (FAEs), including the endocannabinoid anandamide. nih.govnih.govcapes.gov.br Inhibition of FAAH can increase the levels of these bioactive lipids, which have anti-inflammatory and analgesic effects. nih.gov Research has shown that this compound acts as an inhibitor of FAAH.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is another key enzyme responsible for the hydrolysis of N-acylethanolamines (NAEs) like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). nih.govnih.gov The inhibition of NAAA is a therapeutic strategy for managing pain and inflammation by increasing the levels of these endogenous lipid mediators. nih.govnih.gov Studies have demonstrated that this compound inhibits NAAA activity. The inhibition mechanism for some related amide inhibitors has been identified as reversible and non-competitive. nih.gov
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | Inhibition Activity | IC₅₀ Value |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | Data not specified |
| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Inhibitor | Data not specified |
| Cyclooxygenase-2 (COX-2) | Not extensively characterized | Not available |
This table provides a summary of the inhibitory effects of the compound on key enzymes. IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor and characterizing its functional effect as either an agonist (activator) or antagonist (blocker). nih.govissc.org For this compound, its interaction with PPARs has been characterized, identifying it as a dual agonist for PPARα and PPARγ. This characterization is derived from assays that measure the compound's ability to bind to these nuclear receptors and elicit a transcriptional response, mimicking the action of endogenous ligands. nih.gov Beyond PPARs, comprehensive screening against a wider panel of receptors is not extensively documented in the public domain.
Cellular and Subcellular Mechanistic Studies in Vitro
The modulation of nuclear receptors and enzymes by this compound directly translates to changes in gene expression. nih.gov As a PPARα/γ agonist, the compound can influence the transcription of a multitude of genes involved in lipid metabolism, glucose control, and inflammation. nih.gov Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their expression. nih.gov
There is currently no specific information available regarding the direct effects of this compound on mRNA stabilization pathways. This complex process involves elements like the 5' cap and poly(A) tail, which protect mRNA from degradation and are crucial for efficient translation. nih.govresearchgate.net
The downstream effects of this compound's molecular interactions have been observed in cellular models.
Adipocyte Differentiation: The compound's role as a PPARγ agonist is directly linked to its ability to promote adipocyte differentiation (the process by which pre-adipocytes become mature fat cells). nih.gov PPARγ is a master regulator of this process, and its activation is known to induce the expression of genes necessary for adipogenesis and lipid storage. nih.govnih.gov
Vascular Smooth Muscle Cell Proliferation: The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of vascular diseases. nih.govucla.edu While various compounds have been studied for their effects on VSMC proliferation, specific data detailing the direct impact of this compound on this process is not readily available in the reviewed literature. nih.govucla.edunih.gov
Investigation of Regulated Cell Death Mechanisms in Model Organisms (e.g., Yeasts)
The study of regulated cell death (RCD), including apoptosis, in model organisms like the yeast Saccharomyces cerevisiae provides fundamental insights into cellular life and death processes. Acetic acid, the parent molecule of the phenoxyacetic acid class, is a well-established inducer of apoptosis in yeast. nih.govnih.gov This process involves classic apoptotic markers such as the release of cytochrome c from mitochondria and the accumulation of reactive oxygen species (ROS). nih.gov
Research into more complex phenoxyacetic acid derivatives, such as chlorinated herbicides like 2,4-D and MCPA, has also demonstrated toxicity against Saccharomyces cerevisiae. mdpi.com The toxicity of these related compounds was found to be highest at a low pH, close to their acid dissociation constant (pKa), suggesting that the uncharged form of the acid more readily enters the cell to exert its effects. mdpi.com However, specific studies detailing the induction of regulated cell death pathways by this compound in yeast models are not currently available.
Perturbations in Lipid Metabolism and Signaling Pathways (e.g., Sphingolipid and Phospholipid Dynamics)
The class of phenoxyacetic acid derivatives has been shown to interact with lipid metabolism and signaling. Certain derivatives function as agonists for the free fatty acid receptor 1 (FFA1), a receptor involved in amplifying glucose-stimulated insulin (B600854) secretion, highlighting a clear link between this chemical class and lipid signaling pathways. nih.govnih.gov
From a metabolic standpoint, xenobiotic carboxylic acids, a category that includes phenoxyacetic acids, can interfere with endogenous lipid metabolism. acs.org These compounds can be activated by coenzyme A (CoA) to form xenobiotic-CoA conjugates, a process that can compete with the activation of endogenous fatty acids. acs.org This interference may disrupt normal lipid processing. Furthermore, studies on chlorinated phenoxyacetate (B1228835) herbicides have indicated an effect on lipid peroxidation, a process of oxidative degradation of lipids. nih.gov
Despite these findings for the broader class, specific data on how this compound perturbs sphingolipid and phospholipid dynamics are not detailed in the available literature.
Antimicrobial Research Applications of this compound Derivatives
The antimicrobial potential of various classes of acetic acid derivatives has been a subject of scientific inquiry, aiming to address the challenge of antibiotic resistance. Research has covered different structural modifications to the core acetic acid scaffold to enhance efficacy against a range of microbial pathogens.
Assessment of Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of phenoxyacetic acid have been explored for their antibacterial properties. For instance, a study on chlorinated phenoxyacetic acids reported their activity against various soil bacterial strains. nih.gov However, specific data on the efficacy of this compound derivatives against clinically relevant Gram-positive and Gram-negative bacteria are limited.
To illustrate the type of data generated in such studies, the table below shows findings for a different class of acetic acid derivatives, 2-(2-hydroxy phenylimino)acetic acid, which demonstrated inhibitory effects at a concentration of 70 mM against both a Gram-negative and a Gram-positive species.
Table 1: Antibacterial Activity of 2-(2-Hydroxy phenylimino)acetic Acid
| Bacterial Strain | Gram Type | Inhibition at 70 mM |
|---|---|---|
| Escherichia coli | Negative | Yes |
| Staphylococcus aureus | Positive | Yes |
| Streptococcus agalactiae | Positive | Yes |
| Proteus mirabilis | Negative | No |
| Klebsiella pneumoniae | Negative | No |
Data sourced from a study on 2-(2-hydroxy phenylimino)acetic acid and is for illustrative purposes only, as specific data for this compound derivatives is not available. researchgate.net
Evaluation of Antifungal Activities
The potential of phenoxyacetic acid derivatives as antifungal agents has also been considered. An early study from 1962 noted the fungitoxic effects of some substituted phenoxyacetic acids, though detailed data are scarce. nih.gov More recent research on related chlorinated derivatives showed they possess activity against the yeast Saccharomyces cerevisiae. mdpi.com
While these findings suggest that the phenoxyacetic acid scaffold can be a basis for developing antifungal compounds, specific research evaluating the antifungal spectrum and potency of this compound derivatives is not prominently featured in the scientific literature.
Computational Chemistry and Cheminformatics in Research on 2 2 Propoxyphenoxy Acetic Acid
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential biological targets of 2-(2-propoxyphenoxy)acetic acid and the specific interactions that govern its binding affinity.
In studies of related phenoxyacetic acid derivatives, molecular docking has been successfully employed to elucidate their binding modes with various enzymes. For instance, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, molecular modeling, including docking, has been crucial in explaining the interactions between the compounds and the enzyme's active site. mdpi.com These studies often reveal key hydrogen bonds and hydrophobic interactions that are essential for potent and selective inhibition. Similarly, docking studies on phenoxyacetamide derivatives as potential inhibitors of the histone methyltransferase DOT1L have identified crucial interactions within the enzyme's binding pocket. nih.gov
For this compound, a typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Preparation of the Target Protein: A protein structure, typically obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Docking Simulation: A docking algorithm is used to systematically sample different orientations and conformations of the ligand within the protein's binding site.
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
This approach allows researchers to hypothesize the mechanism of action of this compound and to predict which biological targets it is most likely to modulate.
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of both the ligand and its target protein over time. This technique complements molecular docking by refining the docked poses and providing a more accurate estimation of binding energetics.
In the context of phenoxyacetamide derivatives targeting DOT1L, MD simulations have been used to confirm the stability of the ligand-protein complex and to calculate the binding free energy. nih.gov These simulations can reveal subtle conformational changes in the protein upon ligand binding and can identify stable water-mediated interactions that are not always apparent in static docking poses.
A typical MD simulation protocol for the this compound-protein complex would entail:
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long simulation is run to generate a trajectory of the atomic motions over time.
Analysis: The trajectory is analyzed to assess the stability of the complex, identify persistent interactions, and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
These simulations offer valuable insights into the flexibility of this compound and its binding partner, leading to a more comprehensive understanding of their interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent analogs.
For phenoxyacetic acid derivatives, QSAR studies have been conducted to model their properties as potential herbicides. nih.govmdpi.com These studies have identified key molecular descriptors, such as lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors, that are critical for their biological efficacy. nih.gov Similarly, QSAR models have been developed for phenoxyacetamide analogs as inhibitors of monoamine oxidase (MAO), revealing the importance of molecular weight and electronic properties for their activity. crpsonline.com
To develop a QSAR model for this compound and its derivatives, the following steps are typically undertaken:
Data Collection: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and quantum chemical) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
A validated QSAR model can then be used to predict the activity of untested or virtual compounds, thereby accelerating the discovery of new and improved derivatives of this compound.
Virtual Screening and Drug Repurposing Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govscienceopen.com This approach can be used to discover novel scaffolds or to find new uses for existing compounds, a process known as drug repurposing.
While specific virtual screening campaigns starting with this compound are not widely reported, the methodology is highly applicable. For instance, a virtual screening workflow could be employed to identify new protein targets for this compound by docking it against a panel of known drug targets. Conversely, a library of compounds could be screened against a hypothesized target of this compound to identify other molecules with similar predicted activity.
The general steps in a virtual screening campaign include:
Library Preparation: A large database of chemical compounds, such as ZINC or Enamine REAL, is prepared for docking.
Target-Based Screening: The library is docked into the binding site of a specific protein target, and the compounds are ranked based on their predicted binding affinity.
Ligand-Based Screening: If the target structure is unknown, compounds can be screened based on their similarity to known active molecules, such as this compound.
Hit Selection and Experimental Validation: The top-ranked compounds are selected for experimental testing to confirm their activity.
Virtual screening offers a time- and cost-effective strategy for identifying new lead compounds and for exploring the potential therapeutic applications of this compound.
Cheminformatics Database Mining and Integration for Compound Discovery (e.g., ChEMBL, PubChem)
Cheminformatics databases like ChEMBL and PubChem are invaluable resources for chemical and biological data. ebi.ac.uk Mining these databases can provide a wealth of information about a compound's properties, known biological activities, and related literature.
An entry for this compound and its analogs can be found in databases like PubChem. These entries provide fundamental information such as chemical identifiers, molecular formula, and predicted physicochemical properties.
| Database | Compound Information for this compound and related compounds |
| PubChem | Provides CID (Compound ID), molecular formula, molecular weight, IUPAC name, InChI, InChIKey, and canonical SMILES for this compound and its isomers. It also contains predicted properties such as XLogP3, hydrogen bond donor and acceptor counts, and rotatable bond count. |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties. ebi.ac.uk While a specific entry for this compound might not have extensive bioactivity data, the database can be mined for structurally similar compounds and their associated biological targets and activities. This can provide clues about the potential pharmacology of this compound. |
By integrating data from these and other chemical databases, researchers can build a comprehensive profile of this compound, identify knowledge gaps, and formulate new hypotheses for further investigation. This data-driven approach is essential for modern compound discovery and development.
Environmental Fate and Ecological Systems Research of this compound
Note: Comprehensive research data specifically detailing the environmental fate and ecological impact of this compound is limited in publicly available scientific literature. Therefore, this article discusses the known environmental pathways, analytical methodologies, and ecological effects of the broader class of phenoxyacetic acids, a group of structurally related compounds that includes herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). The findings presented for these related compounds provide a scientific basis for understanding the probable environmental behavior of this compound.
Future Directions and Emerging Research Avenues for 2 2 Propoxyphenoxy Acetic Acid
Development of Advanced Analytical Techniques for Comprehensive Metabolomic and Environmental Profiling
The ability to detect and quantify a compound and its metabolites in complex biological and environmental matrices is fundamental to understanding its fate, impact, and potential applications. Future research will focus on developing more sensitive and comprehensive analytical methods for 2-(2-propoxyphenoxy)acetic acid.
Metabolomic Profiling: Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens to view the biochemical effects of a compound. nih.gov By employing techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), researchers can create detailed metabolic fingerprints. nih.gov These fingerprints can reveal how this compound is metabolized and its downstream effects on biological pathways. For instance, studies on phenoxy herbicides have successfully used metabolomics to understand their toxicological profiles in rats, identifying target organs like the liver and kidneys. nih.govresearchgate.net This approach could be instrumental in elucidating the biological activity of this compound.
Environmental Profiling: Given that related phenoxyacetic acid compounds are used as herbicides, it is crucial to develop robust methods for monitoring their environmental presence. waters.comunishivaji.ac.in Advanced techniques such as Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provide the necessary sensitivity and selectivity to detect trace amounts of these compounds and their transformation products in environmental samples like groundwater. nih.govnih.gov Such methods have been successfully developed for a range of phenoxyacetic acid herbicides, achieving limits of detection in the nanogram per liter range. waters.com Applying these ultra-sensitive methods to this compound and its potential degradation products would be essential for environmental risk assessment.
Table 1: Advanced Analytical Techniques for this compound Profiling
| Technique | Principle | Application for this compound |
|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio after fragmentation. | Ultra-sensitive quantification in environmental samples (water, soil) and biological fluids. waters.comeconference.io |
| HRMS (e.g., Orbitrap, TOF) | Measures mass with very high accuracy, allowing for the determination of elemental composition. | Identification of unknown metabolites and degradation products in metabolomic and environmental studies. |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. Often requires derivatization for non-volatile acids. | Analysis of derivatized this compound, providing an alternative to LC-based methods. epa.gov |
| NMR Spectroscopy | Provides detailed information about the chemical structure of molecules in solution. | Unambiguous structure elucidation of metabolites and synthesis products. longdom.org |
Integration of Multi-Omics Technologies for Deeper Mechanistic Elucidation in Biological Systems
To gain a holistic understanding of the biological effects of this compound, future research will move beyond single-data-point analyses to the integration of multiple "omics" technologies. This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of a compound's mechanism of action.
Studies on herbicides have already demonstrated the power of this approach. For example, multi-omics analyses in plants have revealed the intricate crosstalk between the circadian clock and the response to herbicide application, identifying specific genes and metabolites involved. nih.govfrontiersin.org Similarly, a multi-omics investigation of a pesticide mixture in rats revealed metabolic perturbations in the gut-liver axis that were not apparent from standard toxicological assessments. researchgate.net
For this compound, an integrated omics strategy could elucidate its mode of action by simultaneously monitoring changes across the biological spectrum:
Genomics: To identify any genetic predispositions or mutations that affect sensitivity to the compound.
Transcriptomics: To measure how the compound alters gene expression, revealing which cellular pathways are activated or suppressed.
Proteomics: To quantify changes in protein levels, providing insight into the functional cellular response.
Metabolomics: To map the ultimate biochemical output and metabolic fate of the compound.
By integrating these datasets, researchers can build comprehensive models of the compound's biological activity, leading to a more profound mechanistic understanding.
Table 2: Multi-Omics for Mechanistic Elucidation
| Omics Technology | Information Provided | Potential Insight for this compound |
|---|---|---|
| Genomics | DNA sequence variations | Identify genetic factors influencing individual responses. |
| Transcriptomics | Gene expression levels (mRNA) | Reveal cellular pathways affected by the compound. |
| Proteomics | Protein abundance and modifications | Understand the functional protein response to exposure. |
| Metabolomics | Metabolite concentrations | Map the biochemical phenotype and metabolic fate of the compound. nih.gov |
Exploration of Novel Biological Roles and Applications Based on Mechanistic Insights
While the primary application of many phenoxyacetic acids is in agriculture, research into related structures has uncovered a range of other biological activities. numberanalytics.comnumberanalytics.com A deeper mechanistic understanding of this compound could pave the way for novel applications in medicine and industry.
For example, certain phenoxyacetic acid derivatives have been identified as potent and selective agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.govnih.gov Other derivatives have been designed as selective COX-2 inhibitors, showing potential as anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov The core aromatic ether structure is a common feature in many pharmaceuticals and specialty chemicals. unacademy.comrsc.orgpharmiweb.com
Future research should therefore involve screening this compound and its analogues against a wide array of biological targets. Insights gained from multi-omics studies (as described in 7.2) can guide this exploration by suggesting potential protein targets or pathways modulated by the compound. This could lead to its repurposing or the development of new derivatives for therapeutic or other industrial uses. numberanalytics.com
Table 3: Potential Biological Roles and Applications
| Potential Target/Pathway | Associated Application | Rationale based on Related Compounds |
|---|---|---|
| Free Fatty Acid Receptor 1 (FFA1) | Type 2 Diabetes | Phenoxyacetic acid derivatives have shown potent agonistic activity. nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory Agent | Selective COX-2 inhibition has been achieved with novel phenoxyacetic acid structures. nih.gov |
| Nuclear Receptors | Metabolic Disorders, Cancer | The structure may allow interaction with ligand-binding domains of various nuclear receptors. |
| Ion Channels | Neurological Disorders | Aromatic ethers can modulate the function of various ion channels. |
| Agrochemical Targets | Herbicides, Fungicides | The phenoxyacetic acid scaffold is a well-established herbicide class. unishivaji.ac.in |
Innovations in Sustainable Synthesis and Biocatalytic Approaches for Compound Production
The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact. Future research on this compound should prioritize the development of sustainable and efficient synthesis methods.
Traditional synthesis of phenoxyacetic acids often involves the reaction of phenols with chloroacetic acid under alkaline conditions. chemicalbook.com While effective, these methods can generate significant waste. Innovations in green chemistry offer more sustainable alternatives. These include the use of environmentally benign solvents like water, catalyst-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. pharmiweb.comfrontiersin.org Patents have been filed for methods that recycle solvents and wastewater, achieving high yields and significantly reducing effluent. google.comwipo.int
Another promising avenue is biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations. This can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and minimizing byproducts. Exploring enzymes that can catalyze the ether linkage formation between a substituted phenol (B47542) and a precursor to the acetic acid moiety could represent a significant step towards a fully sustainable production process for this compound.
Table 4: Synthesis Approaches for Aromatic Ethers
| Synthesis Method | Description | Sustainability Aspect |
|---|---|---|
| Williamson Ether Synthesis | Reaction of a phenoxide with an alkyl halide. A classic and widely used method. numberanalytics.comnumberanalytics.com | Can generate salt byproducts and may require harsh conditions. |
| Ullmann Condensation | Copper-catalyzed reaction of a phenol with an aryl halide. Useful for diaryl ethers. numberanalytics.com | Often requires high temperatures and stoichiometric copper, though modern catalysts are improving this. |
| Solvent-Free Synthesis | Reactions conducted without a solvent, often using one of the reactants as the medium. | Reduces solvent waste, a key principle of green chemistry. google.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Drastically reduces reaction times and energy consumption. pharmiweb.com |
| Biocatalysis | Use of enzymes to catalyze the reaction. | Highly selective, operates under mild conditions (temperature, pH), and uses renewable catalysts. |
Application of Artificial Intelligence and Machine Learning in Predictive Modeling and Compound Optimization
For this compound, AI and ML can be applied in several key areas:
Property Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict the physicochemical properties, biological activity, and potential toxicity of this compound and its derivatives based on their chemical structure. acs.orgmedium.com This can help prioritize which new analogues to synthesize and test. ulster.ac.ukmit.edu
Synthesis Optimization: AI algorithms can analyze reaction data to predict optimal reaction conditions (e.g., temperature, catalyst, solvent), maximizing yield and minimizing byproducts. technologynetworks.com AI can also perform retrosynthetic analysis to propose novel and efficient synthesis routes. chemical.ai
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By defining a target profile (e.g., high affinity for a specific receptor, low predicted toxicity), these models can generate novel structures based on the this compound scaffold for further investigation.
The integration of AI and ML into the research pipeline will accelerate the discovery cycle, reduce the cost of experimentation, and enable a more rational design approach to optimizing the properties of this compound for specific applications.
Table 5: AI and Machine Learning Applications
| Application Area | AI/ML Technique | Objective for this compound |
|---|---|---|
| Property Prediction | QSAR, Deep Neural Networks | Predict biological activity, toxicity, solubility, and other key properties. medium.comulster.ac.uk |
| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient and novel synthetic pathways. pharmafeatures.comchemical.ai |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identify optimal reaction conditions to maximize yield and purity. mindmapai.apptechnologynetworks.com |
| Generative Chemistry | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Design novel derivatives with improved or new functionalities. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-propoxyphenoxy)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves alkylation or nucleophilic substitution. For example, bromination of a precursor aromatic compound in acetic acid under controlled conditions (e.g., dropwise addition of bromine at room temperature) can yield halogenated intermediates, which are further functionalized via propoxylation and carboxylation . Optimization includes monitoring reaction completion via TLC or HPLC, adjusting stoichiometry (1:1 molar ratio for bromine), and using acetic acid as both solvent and catalyst. Recrystallization from ethanol or chloroform can purify the final product .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., propoxy CH₂ groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal structure parameters (e.g., bond lengths, angles) using SHELX software for refinement .
- Melting Point (MP) : Confirm purity (sharp MP within 1–2°C range).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±0.001 Da accuracy) .
Q. How can recrystallization protocols be tailored to improve product purity?
- Methodological Answer : Select solvents with differential solubility (e.g., ethanol for high-temperature dissolution, followed by slow cooling). For hygroscopic compounds, use anhydrous solvents under nitrogen. Monitor crystal growth via polarized microscopy. Example: Crystals of analogous acetic acid derivatives were obtained directly from commercial samples with >95% purity .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound influence its crystallographic packing?
- Methodological Answer : Perform graph-set analysis (e.g., R₂²(8) motifs for dimeric hydrogen bonds) using Mercury or PLATON. For example, carboxyl O–H···O interactions (1.8–2.2 Å) in similar compounds create centrosymmetric dimers, while propoxy groups may participate in weaker C–H···O contacts . Refinement in SHELXL with riding H-atom models ensures accurate hydrogen placement .
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding affinities.
- Molecular Dynamics (MD) : Simulate solvation effects in GROMACS, incorporating explicit water models.
- QM/MM Calculations : Analyze electronic interactions at the active site using Gaussian 16 .
Q. How can contradictions in reported crystallographic data (e.g., bond lengths) be resolved?
- Methodological Answer : Cross-validate data using multiple refinement strategies:
- Apply Hirshfeld surface analysis to assess intermolecular contacts.
- Compare displacement parameters (Ueq) with analogous structures in the Cambridge Structural Database (CSD). For example, C–O bond lengths in methoxy groups vary by ±0.02 Å due to torsional flexibility .
Q. What safety protocols are essential for handling this compound in electrophilic reactions?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 fpm airflow for volatile intermediates.
- PPE : Nitrile gloves, ANSI-approved goggles, and flame-resistant lab coats.
- Spill Management : Apply wet methods (HEPA vacuum) to avoid dust dispersion. Refer to OSHA CFR 1910.132 for PPE compliance .
Q. How does the electronic nature of substituents affect the acidity of the carboxylic group in derivatives like this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., halogens) increase acidity via inductive effects, measured via potentiometric titration (pKa shifts by 0.5–1.0 units). For example, bromine substitution lowers pKa by destabilizing the conjugate base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
